7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol
CAS No.: 2165-12-0
Cat. No.: VC21518413
Molecular Formula: C9H8N4S
Molecular Weight: 204.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165-12-0 |
|---|---|
| Molecular Formula | C9H8N4S |
| Molecular Weight | 204.25g/mol |
| IUPAC Name | 4-methyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
| Standard InChI | InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14) |
| Standard InChI Key | KKRXWMLLDAIWCO-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2N3C1=NNC3=S |
| Canonical SMILES | CN1C2=CC=CC=C2N3C1=NNC3=S |
Introduction
Chemical Identity and Basic Properties
7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol is characterized by a unique molecular structure containing a nitrogen-rich heterocyclic system with a thiol functional group. Its formal IUPAC name is 4-methyl-2H-[1,2,] triazolo[4,3-a]benzimidazole-1-thione, which provides a more systematic description of its chemical structure. This compound represents an important class of heterocyclic compounds that combine multiple heteroatoms within a complex ring system.
The compound is officially registered with CAS number 2165-12-0, providing a unique identifier for this specific chemical entity in research databases and chemical repositories. It is classified as a versatile small molecule scaffold, indicating its potential utility as a building block in chemical synthesis and drug discovery efforts .
Fundamental Chemical Properties
The basic chemical properties of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol are summarized in the following table:
Structural Identifiers
For computational chemistry and database searching purposes, several unique structural identifiers have been established for this compound:
| Identifier Type | Value | Reference |
|---|---|---|
| Standard InChI | InChI=1S/C9H8N4S/c1-12-6-4-2-3-5-7(6)13-8(12)10-11-9(13)14/h2-5H,1H3,(H,11,14) | |
| Standard InChIKey | KKRXWMLLDAIWCO-UHFFFAOYSA-N | |
| SMILES | CN1C2=CC=CC=C2N3C1=NNC3=S | |
| Canonical SMILES | CN1C2=CC=CC=C2N3C1=NNC3=S | |
| PubChem Compound ID | 703960 |
These identifiers serve as essential tools for researchers working with chemical databases, computational chemistry software, and structure-based virtual screening protocols.
Structural Characteristics
The structure of 7-Methyl-2,4,5,7-tetraazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-3-thiol presents several interesting features from a chemical perspective. Its tricyclic framework contains a fused ring system with four nitrogen atoms strategically positioned throughout the structure. The molecule features a benzimidazole core fused with a triazole ring, with a thiol group attached to the triazole portion.
Key Structural Features
The compound exhibits several distinctive structural elements:
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A benzimidazole core system (bicyclic structure containing a benzene ring fused to an imidazole ring)
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A triazole ring fused to the benzimidazole system
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A thiol (-SH) functional group at position 3
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A methyl group attached to one of the nitrogen atoms (position 7)
This arrangement of atoms creates a relatively planar, conjugated π-electron system that contributes to the compound's potential for intermolecular interactions through π-stacking, hydrogen bonding, and other non-covalent interactions.
Functional Groups and Reactivity Sites
The presence of specific functional groups in this compound determines its chemical reactivity profile:
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The thiol group (-SH) represents a key reactive site, capable of participating in nucleophilic substitution reactions, oxidation to disulfides, and metal coordination
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The nitrogen atoms within the heterocyclic system can serve as hydrogen bond acceptors and coordinate with metal ions
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The aromatic system provides sites for electrophilic aromatic substitution reactions
These reactive sites make the compound potentially useful as a ligand in coordination chemistry or as an intermediate in organic synthesis.
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